![molecular formula C86H78N4O2S4 B13143954 2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13143954.png)
2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile” is a highly complex organic molecule. It features multiple aromatic rings, thiophene units, and cyano groups, making it a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions to form the pentacyclic core.
Functionalization: Introduction of functional groups such as cyano and oxo groups.
Substitution Reactions: Adding substituents like hexylphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often requires:
Optimization of reaction conditions: To maximize yield and purity.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene units.
Reduction: Reduction reactions could target the cyano groups.
Substitution: Aromatic substitution reactions could modify the hexylphenyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions but could include:
Oxidized derivatives: With additional oxygen-containing functional groups.
Reduced derivatives: With modified cyano groups.
Substituted derivatives: With different aromatic substituents.
Applications De Recherche Scientifique
Chemistry
Material Science: The compound could be used in the development of new materials with unique electronic properties.
Catalysis: It might serve as a catalyst or catalyst precursor in organic reactions.
Biology
Biological Probes: The compound could be used as a probe to study biological systems due to its unique structure.
Medicine
Drug Development:
Industry
Electronic Devices: Use in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism by which the compound exerts its effects would depend on its specific application. For example:
In catalysis: It might act by providing a reactive surface or intermediate.
In biological systems: It could interact with specific molecular targets, such as enzymes or receptors, altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Other thiophene derivatives: Compounds with similar thiophene units.
Aromatic cyano compounds: Molecules with cyano groups attached to aromatic rings.
Uniqueness
The uniqueness of this compound lies in its highly complex structure, which combines multiple functional groups and aromatic systems, potentially leading to unique properties and applications.
Propriétés
Formule moléculaire |
C86H78N4O2S4 |
|---|---|
Poids moléculaire |
1327.8 g/mol |
Nom IUPAC |
2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile |
InChI |
InChI=1S/C86H78N4O2S4/c1-5-9-13-17-21-55-25-33-61(34-26-55)85(62-35-27-56(28-36-62)22-18-14-10-6-2)75-45-68-76(46-67(75)83-77(85)43-65(95-83)41-69-79(59(47-87)48-88)71-51-93-53-73(71)81(69)91)86(63-37-29-57(30-38-63)23-19-15-11-7-3,64-39-31-58(32-40-64)24-20-16-12-8-4)78-44-66(96-84(68)78)42-70-80(60(49-89)50-90)72-52-94-54-74(72)82(70)92/h25-46,51-54H,5-24H2,1-4H3/b69-41-,70-42+ |
Clé InChI |
OROVKMKXNTVTND-YTMZJGCBSA-N |
SMILES isomérique |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)/C=C/6\C(=C(C#N)C#N)C7=CSC=C7C6=O)C(C8=C4SC(=C8)/C=C\9/C(=C(C#N)C#N)C1=CSC=C1C9=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C=C6C(=C(C#N)C#N)C7=CSC=C7C6=O)C(C8=C4SC(=C8)C=C9C(=C(C#N)C#N)C1=CSC=C1C9=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


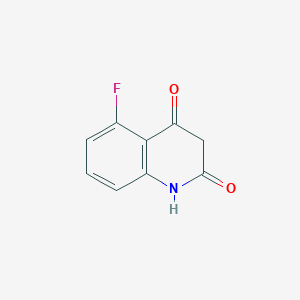
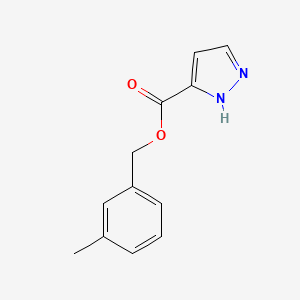
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
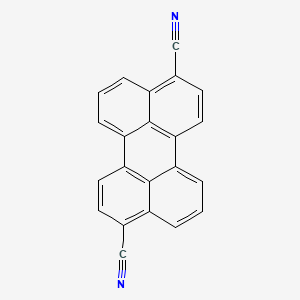

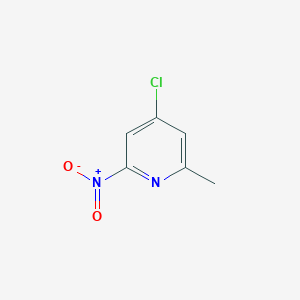
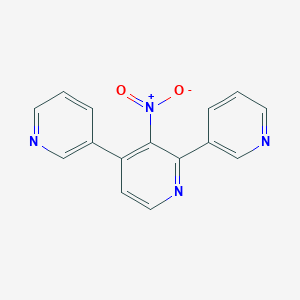

![Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine](/img/structure/B13143914.png)
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)

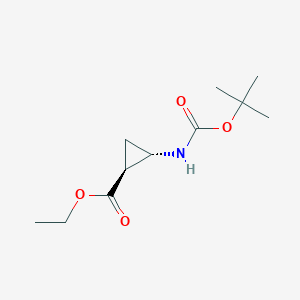
![2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline](/img/structure/B13143948.png)
![5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13143950.png)
